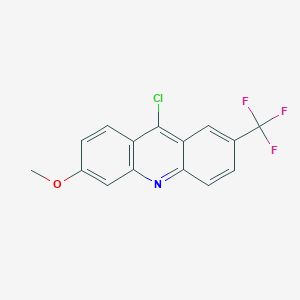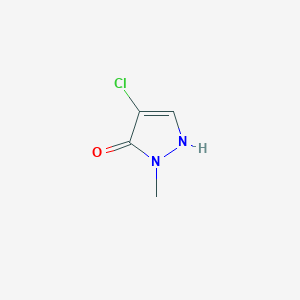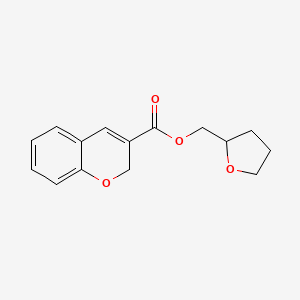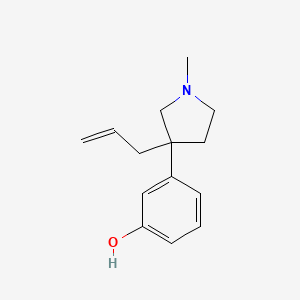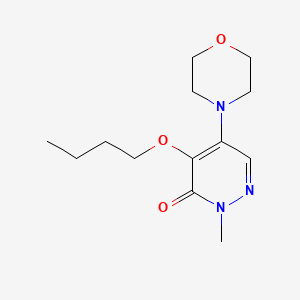
3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- is a synthetic organic compound belonging to the pyridazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the butoxy and morpholino groups can be done via nucleophilic substitution reactions using appropriate alkyl halides and morpholine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The butoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted pyridazinones and their derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3(2H)-Pyridazinone, 4-butoxy-2-methyl-: Lacks the morpholino group.
3(2H)-Pyridazinone, 4-butoxy-5-morpholino-: Lacks the methyl group.
3(2H)-Pyridazinone, 2-methyl-5-morpholino-: Lacks the butoxy group.
Uniqueness
The presence of the butoxy, methyl, and morpholino groups in 3(2H)-Pyridazinone, 4-butoxy-2-methyl-5-morpholino- may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
39020-77-4 |
|---|---|
Formule moléculaire |
C13H21N3O3 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
4-butoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C13H21N3O3/c1-3-4-7-19-12-11(10-14-15(2)13(12)17)16-5-8-18-9-6-16/h10H,3-9H2,1-2H3 |
Clé InChI |
MKWKQYKIHFNMNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


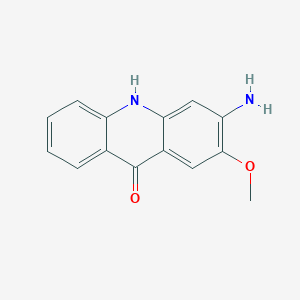
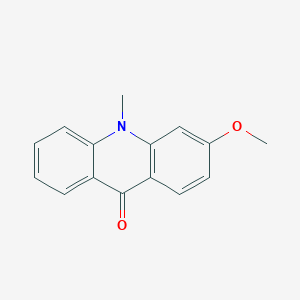
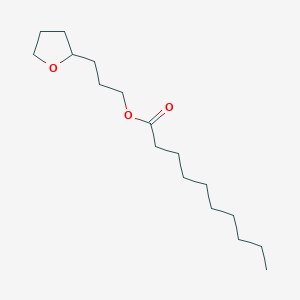

![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
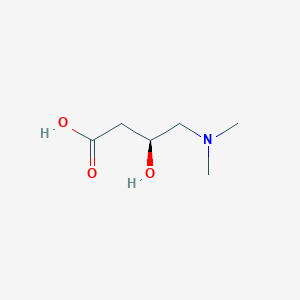
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
